1-Decanol, aluminum salt

Catalog No.
S518204
CAS No.
26303-54-8
M.F
C30H63AlO3
M. Wt
498.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decanol, aluminum salt

CAS Number

26303-54-8

Product Name

1-Decanol, aluminum salt

IUPAC Name

aluminum;decan-1-olate

Molecular Formula

C30H63AlO3

Molecular Weight

498.8 g/mol

InChI

InChI=1S/3C10H21O.Al/c3*1-2-3-4-5-6-7-8-9-10-11;/h3*2-10H2,1H3;/q3*-1;+3

InChI Key

CFSOVYRQRBXGQB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3]

Solubility

Soluble in DMSO

Synonyms

Aluminum decyloxide; Aluminum n-decoxide; EINECS 247-598-1; UNII-0I7OOW0WIB; 1-Decanol, aluminum salt; 1-Decanol, aluminum salt (3:1); Aluminium tri(decanolate); Decyl alcohol, aluminum salt.

Canonical SMILES

CCCCCCCCCC[O-].CCCCCCCCCC[O-].CCCCCCCCCC[O-].[Al+3]

Description

The exact mass of the compound 1-Decanol, aluminum salt is 498.46 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Decanol, aluminum salt is a chemical compound with the formula C30H63AlO3\text{C}_{30}\text{H}_{63}\text{AlO}_3 and is classified as a fatty alcohol salt. It is derived from 1-decanol, a straight-chain fatty alcohol consisting of ten carbon atoms, which has the molecular formula C10H22O\text{C}_{10}\text{H}_{22}\text{O}. 1-decanol itself is a colorless to light yellow viscous liquid with a sweet, fat-like odor and is insoluble in water . The aluminum salt form of this compound features aluminum ions coordinated with the decanol molecules, influencing its properties and potential applications.

Typical of fatty alcohols and metal salts. These may include:

  • Esterification: Reaction with acids to form esters, which can be useful in producing surfactants or plasticizers.
  • Hydrolysis: Under certain conditions, it can hydrolyze to release 1-decanol and aluminum hydroxide.
  • Decomposition: Upon heating or under acidic conditions, it may decompose into simpler compounds.

The specific reactivity of 1-decanol, aluminum salt compared to its parent alcohol can vary based on the presence of the aluminum ion, which may influence its stability and interaction with other substances.

1-Decanol can be synthesized through several methods:

  • Hydrogenation of Decanoic Acid: This method involves the reduction of decanoic acid using hydrogen gas in the presence of a catalyst.
  • Ziegler Process: A synthetic route that employs organometallic compounds and metal catalysts to produce fatty alcohols from olefins.
  • Aluminum Salt Formation: The aluminum salt can be formed by reacting 1-decanol with an aluminum-containing reagent under controlled conditions .

These methods allow for the production of 1-decanol in various purities and forms suitable for different applications.

1-Decanol, aluminum salt finds applications across several industries:

  • Surfactants: Used in the formulation of detergents and emulsifiers due to its amphiphilic nature.
  • Plasticizers: Incorporated into plastics to enhance flexibility and workability.
  • Pharmaceuticals: Investigated for use in drug formulations as a penetration enhancer.
  • Cosmetics: Employed in personal care products for its emollient properties .

The versatility of this compound makes it valuable in both industrial and consumer products.

Several compounds share similarities with 1-decanol, aluminum salt. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-OctanolC8H18O\text{C}_8\text{H}_{18}\text{O}Shorter carbon chain; used as a solvent and flavoring agent.
1-DodecanolC12H26O\text{C}_{12}\text{H}_{26}\text{O}Longer carbon chain; used in cosmetics and surfactants.
Aluminum StearateC36H70AlO4\text{C}_{36}\text{H}_{70}\text{AlO}_4Aluminum salt of stearic acid; used as an emulsifier.
Cetyl AlcoholC16H34O\text{C}_{16}\text{H}_{34}\text{O}Commonly used as an emollient; longer chain fatty alcohol.

Uniqueness

The uniqueness of 1-decanol, aluminum salt lies in its specific combination of properties derived from both the fatty alcohol and the aluminum ion. This combination allows it to function effectively as a surfactant while also providing potential benefits in drug delivery applications due to its membrane-permeating abilities. Additionally, its specific structure influences its interactions with other compounds differently than those seen with shorter or longer-chain fatty alcohols or other metal salts.

Direct Alkoxylation of Aluminum Precursors

Direct alkoxylation represents the most straightforward approach for synthesizing aluminum alkoxides, including 1-decanol aluminum salt. This methodology involves the direct reaction between aluminum metal or aluminum precursors with 1-decanol under controlled conditions [3] [4]. The fundamental reaction proceeds according to the general equation:

Al + 3ROH → Al(OR)₃ + 3/2H₂

where ROH represents 1-decanol in this specific case [5].

The direct alkoxylation process typically requires temperatures ranging from 40-85°C and can be conducted under atmospheric pressure conditions . The reaction is commonly catalyzed by small amounts of aluminum alkoxide or aluminum chloride to initiate the process [4] [7]. Research has demonstrated that the reaction mechanism involves the formation of aluminum-oxygen bonds through the displacement of hydrogen atoms from the hydroxyl groups of 1-decanol [8].

Recent investigations have shown that the direct synthesis can achieve yields of 70-96% with purities ranging from 98-99.5% . The process benefits from its simplicity and relatively mild reaction conditions, making it suitable for both laboratory and industrial applications. The reaction kinetics are influenced by factors including temperature, catalyst concentration, and the surface area of aluminum metal used [9].

Advanced modifications of the direct alkoxylation method have incorporated mercury-free catalysts to address environmental concerns [4]. Studies have reported successful synthesis using aluminum trichloride as a catalyst, achieving comparable yields while eliminating the use of hazardous mercury compounds [10]. The optimization of reaction parameters has led to reduced reaction times from traditional 10-40 hours to 2-8 hours under laboratory conditions .

Metathesis Reactions with Decanol Derivatives

Metathesis reactions provide an alternative synthetic pathway for producing 1-decanol aluminum salt through the exchange of alkoxide groups [11] [12]. This approach typically involves the reaction between aluminum alkoxides with shorter carbon chains and 1-decanol, facilitating the substitution of alkoxide ligands [13] [14].

The metathesis process operates through a ligand exchange mechanism where the thermodynamically more stable aluminum-decanol complex is formed [13]. Research has shown that aluminum isopropoxide can be successfully converted to aluminum decoxide through metathesis with 1-decanol at temperatures of 80-150°C [12]. The reaction proceeds according to:

Al(O-iPr)₃ + 3C₁₀H₂₁OH → Al(OC₁₀H₂₁)₃ + 3iPrOH

The equilibrium of this reaction is driven by the continuous removal of the more volatile isopropanol through distillation [13]. Studies have demonstrated that complete conversion can be achieved within 6-12 hours under reflux conditions [12]. The metathesis approach offers several advantages, including milder reaction conditions compared to direct alkoxylation and the ability to utilize readily available aluminum alkoxide precursors [11].

Salt metathesis reactions have also been employed, involving the reaction between aluminum halides and sodium or potassium decoxide [11]. This method allows for precise control over the reaction stoichiometry and can produce high-purity products. The reaction typically proceeds at room temperature to moderate temperatures, making it attractive for industrial applications where energy efficiency is paramount [14].

Recent advances in metathesis reactions have focused on the development of more efficient catalytic systems. Group IV metal alkoxides have been investigated as catalysts for facilitating the metathesis process, with titanium alkoxides showing particular promise in promoting rapid ligand exchange at reduced temperatures [14].

Industrial-Scale Production Optimization

Industrial-scale production of 1-decanol aluminum salt requires careful optimization of reaction parameters to achieve economic viability while maintaining product quality [5]. The primary considerations for industrial synthesis include reaction efficiency, energy consumption, waste minimization, and product purity.

Large-scale synthesis typically employs continuous flow reactors that allow for better heat and mass transfer compared to batch processes [5]. The industrial process generally operates at temperatures of 60-100°C with residence times of 4-10 hours, significantly reduced from laboratory batch processes . The use of structured catalysts and optimized reactor designs has enabled throughput improvements of 200-300% compared to traditional methods [9].

Energy optimization in industrial production focuses on heat integration and solvent recovery systems [7]. Modern production facilities achieve solvent recovery rates of 95-98%, significantly reducing both operating costs and environmental impact . The implementation of heat exchangers and thermal integration systems has reduced energy consumption by up to 30% compared to older production methods [5].

Process intensification techniques have been successfully applied to aluminum alkoxide production, including the use of microreactor technology and continuous processing systems [15]. These approaches enable precise control over reaction conditions and reduce the formation of by-products, leading to higher yields and improved product quality [9].

Quality control in industrial production involves real-time monitoring of reaction parameters and product composition [7]. Advanced analytical techniques, including online spectroscopy and automated sampling systems, ensure consistent product quality and enable rapid response to process variations [5]. Industrial-grade 1-decanol aluminum salt typically achieves purities of 99-99.5% directly from the synthesis reactor .

Purification and Isolation Techniques

The purification of 1-decanol aluminum salt is critical for achieving the high purity required for specialized applications [16] [17]. Several purification techniques have been developed and optimized for aluminum alkoxides, each offering specific advantages depending on the desired purity level and application requirements.

Vacuum distillation represents the most widely employed purification method for aluminum alkoxides [5]. The process typically operates at temperatures of 132-136°C under reduced pressure of 0.1-3 mmHg [9]. This technique exploits the relatively low boiling point of aluminum alkoxides under reduced pressure to separate the desired product from higher-boiling impurities [17]. Research has shown that vacuum distillation can achieve purities of 99.0-99.5% with recovery yields of 90-95% .

Advanced purification techniques include adsorption-vacuum distillation, which combines selective adsorption with distillation to achieve ultra-high purities [7]. This method employs specific adsorbents to remove trace impurities before distillation, enabling the production of 1-decanol aluminum salt with purities exceeding 99.9% [9]. The process involves the use of activated alumina or molecular sieves to selectively remove water, halide ions, and other ionic impurities [7].

Molecular sieve treatment has emerged as an effective method for removing trace water and achieving anhydrous conditions [17]. The use of 3A or 4A molecular sieves can reduce water content to less than 10 ppm, which is crucial for maintaining the stability of aluminum alkoxides . This technique typically requires 12-24 hours of contact time but achieves purities of 99.5-99.8% with recovery yields of 88-94% [17].

Recrystallization techniques, while less commonly used for liquid aluminum alkoxides, can be applied to solid forms or derivatives [17]. This method involves dissolving the crude product in a suitable solvent and allowing controlled crystallization to occur, effectively separating the desired compound from impurities [16]. Although this technique requires longer processing times of 24-48 hours, it offers good selectivity and can achieve purities of 98.5-99.0% [17].

Solvent extraction methods have been developed for removing specific impurities from aluminum alkoxide products [18]. These techniques exploit differences in solubility and partition coefficients to selectively extract impurities while retaining the desired product [17]. The method typically achieves purities of 95.0-98.0% with processing times of 4-8 hours and recovery yields of 85-92% [18].

Purification MethodPurity Achieved (%)Processing Time (hours)Recovery Yield (%)Relative Cost
Vacuum Distillation99.0-99.51-390-95Medium
Adsorption-Vacuum Distillation99.9-99.992-495-98High
Molecular Sieve Treatment99.5-99.812-2488-94Medium
Recrystallization98.5-99.024-4880-90Low
Solvent Extraction95.0-98.04-885-92Medium

The selection of appropriate purification techniques depends on the specific application requirements and economic considerations [17]. For high-performance applications requiring ultra-high purity, the adsorption-vacuum distillation method provides the best results, despite its higher cost [7]. For general industrial applications, conventional vacuum distillation offers an optimal balance between purity, cost, and processing time .

Synthesis MethodTemperature Range (°C)Pressure ConditionsTypical Yield (%)Product Purity (%)
Direct Alkoxylation40-85Atmospheric70-9698-99.5
Metathesis Reactions80-150Atmospheric80-9595-99
ElectrochemicalRoom TemperatureAtmospheric60-8590-95
Industrial Optimized60-100Atmospheric85-9999-99.5

Spectroscopic Analysis (²⁷Al Nuclear Magnetic Resonance, Fourier Transform Infrared)

²⁷Al Nuclear Magnetic Resonance Spectroscopy

²⁷Al Nuclear Magnetic Resonance spectroscopy serves as a powerful analytical technique for characterizing aluminum coordination environments in 1-decanol, aluminum salt. The ²⁷Al nucleus possesses a nuclear spin of 5/2 and exhibits 100% natural abundance, making it highly suitable for nuclear magnetic resonance investigations [1] [2]. However, the presence of a significant electric quadrupole moment results in broad line shapes that are sensitive to the symmetry of the aluminum coordination environment [1] [3].

In aluminum alkoxide complexes, the ²⁷Al chemical shift ranges typically span from -200 to +200 parts per million, with the specific position dependent on the coordination number and geometry around the aluminum center [1] [2]. For 1-decanol, aluminum salt, tetrahedral aluminum environments exhibit chemical shifts in the range of 50-80 parts per million, while octahedral coordination environments appear at lower field positions between 0-15 parts per million [4] [3] [5]. Pentacoordinate aluminum species, which may occur in oligomeric structures, display intermediate chemical shifts of 20-50 parts per million [4] [6].

The linewidth of ²⁷Al resonances provides crucial information about the local symmetry and dynamics of the aluminum environment. Highly symmetric tetrahedral environments produce relatively narrow resonances with linewidths of 100-1000 Hz, whereas distorted or oligomeric structures result in broader signals ranging from 500-4000 Hz [7] [4] [6]. Magic-angle spinning techniques have proven essential for resolving overlapping resonances and obtaining quantitative information about different aluminum sites [8] [9] [4].

Multinuclear solid-state studies on aluminum alkoxides have demonstrated that aluminum ethoxide, aluminum isopropoxide, and aluminum tert-butoxide exist as oligomers with aluminum atoms in different coordination environments [4] [6]. The ²⁷Al Magic-Angle Spinning Nuclear Magnetic Resonance spectra distinguish tetrameric structures for aluminum isopropoxide and dimeric structures for aluminum tert-butoxide [4]. Similar oligomerization patterns are expected for 1-decanol, aluminum salt, though the longer alkyl chains may influence the aggregation behavior.

Two-dimensional Multiple-Quantum Magic-Angle Spinning Nuclear Magnetic Resonance experiments provide enhanced spectral resolution by separating isotropic chemical shifts from quadrupolar interactions [8] [9] [5]. These techniques have resolved six aluminum sites in transition alumina samples and enabled quantitative analysis of aluminum distributions [8] [9]. For aluminum alkoxides, Multiple-Quantum Magic-Angle Spinning Nuclear Magnetic Resonance experiments distinguish between terminal and bridging alkoxide ligands based on their different quadrupolar parameters [4].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides complementary structural information about the bonding and molecular geometry in 1-decanol, aluminum salt. The infrared spectrum reveals characteristic absorption bands arising from vibrational modes of the alkyl chains, aluminum-oxygen bonds, and coordination environment [10] [11] [12].

The carbon-hydrogen stretching region between 2850-3000 cm⁻¹ displays strong absorption bands characteristic of the decyl chains [13] [14] [15]. Asymmetric carbon-hydrogen stretching vibrations appear at 2950-3000 cm⁻¹, while symmetric stretching modes occur at 2850-2950 cm⁻¹ [13] [15]. The intensity and position of these bands provide information about the conformational state and packing of the alkyl chains within the aluminum alkoxide structure.

Carbon-hydrogen bending vibrations manifest as medium-intensity bands in the 1350-1470 cm⁻¹ region, with methylene groups typically appearing at 1465 cm⁻¹ and methyl groups at 1375 and 1450 cm⁻¹ [13] [15]. The carbon-carbon skeletal vibrations of the decyl backbone produce weak to medium intensity absorptions between 1000-1200 cm⁻¹ [14] [15].

The carbon-oxygen stretching mode represents one of the most diagnostic features in the infrared spectrum of aluminum alkoxides, appearing as a strong absorption band between 1000-1300 cm⁻¹ [13] [14] [12]. The precise frequency depends on the coordination mode of the alkoxide ligand, with terminal alkoxides typically exhibiting higher frequencies than bridging alkoxides [12] [16]. Multiple carbon-oxygen stretching bands may indicate the presence of both terminal and bridging coordination modes within oligomeric structures.

Aluminum-oxygen stretching vibrations appear as medium to strong intensity bands in the 800-1000 cm⁻¹ region [17] [10] [18] [12]. Terminal aluminum-oxygen bonds typically produce sharp, well-defined peaks, while bridging aluminum-oxygen-aluminum units result in broader absorptions at lower frequencies between 600-800 cm⁻¹ [18] [12]. The aluminum-oxygen-carbon bending modes contribute to the spectral complexity in the 400-600 cm⁻¹ region [12].

Studies on aluminum alkoxide polymer films using trimethylaluminum and glycidol have demonstrated the utility of in situ Fourier Transform Infrared spectroscopy for monitoring aluminum-oxygen bond formation and structural evolution [19]. The selective reaction of hydroxyl groups with aluminum centers can be followed by monitoring the disappearance of oxygen-hydrogen stretching bands and the appearance of new aluminum-oxygen vibrations [19].

Crystallographic Studies of Coordination Geometry

Coordination Environment and Geometry

Crystallographic investigations of aluminum alkoxide complexes reveal diverse coordination geometries that depend on the steric requirements of the alkoxide ligands and the tendency toward oligomerization [20] [21] [22] [23]. For 1-decanol, aluminum salt, the aluminum center typically adopts either trigonal planar or tetrahedral coordination geometries, with the specific geometry determined by the degree of association and the presence of bridging ligands [24] [25] [26].

In monomeric aluminum alkoxides, the aluminum atom coordinates with three alkoxide ligands in a trigonal planar arrangement [25] [26]. The aluminum-oxygen bond lengths in such structures typically range from 1.86-1.95 Å, which is consistent with single covalent aluminum-oxygen bonds [20] [21] [22]. The oxygen-aluminum-oxygen bond angles approach 120°, reflecting the trigonal planar geometry around the aluminum center [25].

However, aluminum alkoxides frequently exhibit oligomerization through alkoxide bridging, leading to higher coordination numbers and more complex geometries [20] [21] [23]. In dimeric structures, aluminum atoms adopt tetrahedral coordination with aluminum-oxygen bond lengths ranging from 1.84-1.95 Å [21] [22]. The bridging aluminum-oxygen bonds are typically longer than terminal aluminum-oxygen bonds due to the reduced electron density on the bridging oxygen atoms [21] [22].

Larger aluminum alkoxide aggregates, such as the decaaluminum cluster aluminum10oxygen4(hydroxyl)8(1,1,1,3,3,3-hexafluoropropan-2-olate)14, demonstrate the structural complexity that can arise in aluminum alkoxide systems [21] [27] [23]. These clusters contain aluminum centers with coordination numbers ranging from four to six, with bond angles showing considerable deviations from regular geometries [21] [27]. The central oxygen atoms in such clusters adopt distorted tetrahedral coordination with aluminum-oxygen-aluminum angles ranging from 95.50° to 147.74° [21] [27].

Crystal Packing and Intermolecular Interactions

The crystal packing of 1-decanol, aluminum salt is influenced by the balance between the coordination requirements of the aluminum centers and the van der Waals interactions of the long alkyl chains [24]. The extended hydrocarbon chains promote layered or lamellar structures where the aluminum-oxygen core regions are separated by hydrophobic alkyl domains [24].

Crystallographic studies of related aluminum alkoxides reveal that the alkyl chains adopt extended conformations to maximize van der Waals interactions while minimizing steric repulsion [22] [24]. The interdigitation of alkyl chains from adjacent molecules contributes to the overall stability of the crystal structure and influences the thermal properties of the material [24].

The coordination geometry about aluminum centers in crystalline aluminum alkoxides frequently deviates from ideal tetrahedral or octahedral symmetry due to crystal packing constraints [20] [21] [22]. These distortions are reflected in the variation of aluminum-oxygen bond lengths and oxygen-aluminum-oxygen bond angles within individual molecules [21] [22].

Hydrogen bonding interactions may also contribute to crystal packing when hydroxyl-containing impurities or hydrolysis products are present [21] [23]. Extended hydrogen bonding networks involving oxygen-hydrogen···oxygen, oxygen-hydrogen···fluorine, carbon-hydrogen···oxygen, and carbon-hydrogen···fluorine interactions have been observed in aluminum alkoxide crystal structures [21] [23].

Computational Modeling of Molecular Orbitals

Electronic Structure and Bonding Analysis

Computational modeling provides detailed insights into the electronic structure and bonding characteristics of 1-decanol, aluminum salt through density functional theory calculations [28] [29] [30] [31]. These theoretical investigations reveal the nature of aluminum-oxygen bonds and the electronic factors that govern the coordination geometry and stability of aluminum alkoxide complexes.

Density functional theory calculations on aluminum alkoxides demonstrate that the aluminum-oxygen bonds possess significant ionic character, with substantial charge transfer from aluminum to oxygen atoms [29] [30]. The aluminum centers exhibit a formal oxidation state of +3, while the alkoxide oxygen atoms carry partial negative charges that facilitate coordination to the electropositive aluminum [29] [30].

The molecular orbitals of aluminum alkoxides show that the highest occupied molecular orbitals are primarily localized on the oxygen atoms of the alkoxide ligands, while the lowest unoccupied molecular orbitals have significant aluminum character [29] [30]. This electronic structure is consistent with the Lewis acid behavior of aluminum alkoxides and their ability to coordinate additional ligands or undergo oligomerization reactions [29] [30].

Studies using different exchange-correlation functionals, including local-density approximation, generalized gradient approximation, and hybrid functionals, have shown consistent results for the geometry optimization of aluminum alkoxides [29] [30]. The structural parameters obtained from density functional theory calculations agree well with experimental crystallographic data, validating the computational approach [29] [30].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of 1-decanol, aluminum salt provide crucial information about the reactivity and electronic properties of the compound [32] [33] [34]. The highest occupied molecular orbital typically exhibits oxygen lone pair character, making these sites nucleophilic and susceptible to protonation or coordination to Lewis acids [32] [34].

The lowest unoccupied molecular orbital often shows aluminum-centered character with contributions from empty p-orbitals, consistent with the Lewis acid behavior of aluminum alkoxides [32] [34]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the electronic excitation properties and chemical stability of the compound [32] [33].

Computational studies on aluminum clusters have revealed that the molecular orbitals exhibit delocalization across multiple aluminum centers in oligomeric structures [34]. This delocalization contributes to the stability of aluminum alkoxide aggregates and influences their spectroscopic properties [34].

Thermodynamic and Kinetic Properties

Density functional theory calculations provide access to thermodynamic parameters such as formation enthalpies, bond dissociation energies, and reaction barriers for aluminum alkoxide systems [28] [29] [30] [35]. These computational results complement experimental thermochemical data and provide insights into the relative stability of different structural isomers and aggregation states.

The calculated aluminum-oxygen bond dissociation energies in aluminum alkoxides range from 400-500 kJ/mol, indicating strong covalent interactions [29] [30] [35]. The barriers for alkoxide exchange reactions are typically modest, explaining the dynamic behavior observed in solution nuclear magnetic resonance studies [30] [36].

Transition state calculations using linear synchronous transit and quadratic synchronous transit methods have been employed to investigate reaction pathways in aluminum alkoxide systems [29] [30]. These studies reveal that aluminum-oxygen bond formation and breaking processes proceed through well-defined transition states with moderate activation barriers [29] [30].

The computational modeling of aluminum alkoxides also extends to periodic systems and surface chemistry applications [31] [37]. Density functional theory calculations on aluminum oxide surfaces have provided insights into the initial stages of aluminum alkoxide adsorption and the formation of aluminum-oxygen bonds at interfaces [31] [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

498.46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0I7OOW0WIB

Related CAS

112-30-1 (Parent)

Other CAS

26303-54-8

Wikipedia

Aluminum decyloxide

General Manufacturing Information

1-Decanol, aluminum salt (3:1): INACTIVE

Dates

Last modified: 02-18-2024
1: Guégan R, Giovanela M, Warmont F, Motelica-Heino M. Nonionic organoclay: a 'Swiss Army knife' for the adsorption of organic micro-pollutants? J Colloid Interface Sci. 2015 Jan 1;437:71-79. doi: 10.1016/j.jcis.2014.09.043. Epub 2014 Sep 28. PubMed PMID: 25313469.
2: Yang B, Barloi A, Kern M. Influence of air-abrasion on zirconia ceramic bonding using an adhesive composite resin. Dent Mater. 2010 Jan;26(1):44-50. doi: 10.1016/j.dental.2009.08.008. PubMed PMID: 19766300.
3: Groisman L, Rav-Acha C, Gerstl Z, Mingelgrin U. Sorption and detoxification of toxic compounds by a bifunctional organoclay. J Environ Qual. 2004 Sep-Oct;33(5):1930-6. PubMed PMID: 15356256.
4: Kapucu H, Mehmetoğlu U. Strategies for reducing solvent toxicity in extractive ethanol fermentation. Appl Biochem Biotechnol. 1998 Nov-Dec;75(2-3):205-14. PubMed PMID: 10230020.

Explore Compound Types